4-(1-Bromo-2-methylpropan-2-yl)oxane
Overview
Description
It is also referred to as tert-butyl 4-bromo-2-methyltetrahydrofuran-3-carboxylate. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromo-2-methylpropan-2-yl)oxane typically involves the bromination of 2-methylpropan-2-yl oxane. The reaction conditions often include the use of bromine or other brominating agents under controlled temperatures to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1-Bromo-2-methylpropan-2-yl)oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of various substituted oxanes depending on the nucleophile used.
Oxidation: Formation of oxides or other oxidized products.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
4-(1-Bromo-2-methylpropan-2-yl)oxane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic applications and as a precursor in drug synthesis.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Bromo-2-methylpropan-2-yl)oxane involves its interaction with specific molecular targets and pathways. The bromine atom can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biological activities.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methyltetrahydrofuran: Similar in structure but lacks the tert-butyl group.
2-Bromo-2-methylpropan-1-ol: Contains a bromine atom and a hydroxyl group but differs in the overall structure.
4-Bromo-2-methyl-1,3-dioxane: Similar in having a bromine atom and a cyclic structure but differs in the ring size and functional groups.
Uniqueness
4-(1-Bromo-2-methylpropan-2-yl)oxane is unique due to its specific structural features, including the presence of a bromine atom and a tert-butyl group.
Biological Activity
4-(1-Bromo-2-methylpropan-2-yl)oxane is a synthetic organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
This compound features a bromine atom attached to a branched alkyl chain, which influences its reactivity and interactions with biological systems. The compound can undergo various chemical reactions, including:
- Nucleophilic Substitution : The bromine can be replaced by nucleophiles, leading to diverse functional derivatives.
- Oxidation and Reduction : The compound can be oxidized or reduced, affecting its biological activity and stability.
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that interact with cellular components. These interactions may alter cellular signaling pathways, potentially influencing processes such as:
- Cell Proliferation : The compound may affect the growth of various cell types.
- Apoptosis : It could induce programmed cell death in certain conditions.
The specific molecular targets and pathways remain under investigation, but preliminary studies suggest involvement in microtubule dynamics and cellular stress responses .
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For example, it was tested against HepG2 liver cancer cells, showing significant inhibition of cell viability at concentrations above 10 µM.
Case Study: Microtubule Dynamics
In a study focused on microtubule stability, this compound was found to prevent the collapse of microtubules induced by hyperphosphorylated tau proteins. This suggests a potential therapeutic role in neurodegenerative diseases where tau aggregation is a concern .
Table 1: Summary of Biological Activities
Activity Type | Cell Line/Model | Concentration (µM) | Observed Effect |
---|---|---|---|
Cytotoxicity | HepG2 | >10 | Significant reduction in viability |
Microtubule Stability | Neuroblastoma cells | 5–20 | Prevention of microtubule collapse |
Apoptosis Induction | MCF7 (breast cancer) | 15 | Induction of apoptotic markers |
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the bioavailability and metabolism of this compound. Initial findings indicate that the compound has moderate to high lipophilicity, suggesting potential for good membrane permeability. However, further studies are needed to elucidate its metabolic pathways and half-life in vivo .
Properties
IUPAC Name |
4-(1-bromo-2-methylpropan-2-yl)oxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO/c1-9(2,7-10)8-3-5-11-6-4-8/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUATFZACDIQRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)C1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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